5-Amino-1-(2,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(2,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the reaction of 2,5-dichlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with formamide under acidic conditions to yield the desired pyrazolo[3,4-d]pyrimidine derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems can help maintain consistent reaction conditions, thereby improving the overall yield and reducing the production cost.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, substituted phenyl derivatives, and various amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Amino-1-(2,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an enzyme inhibitor and has been studied for its effects on various biological pathways.
Medicine: Research has explored its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 5-Amino-1-(2,6-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 5-Amino-1-(3,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Uniqueness
The uniqueness of 5-Amino-1-(2,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one lies in its specific substitution pattern on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H7Cl2N5O |
---|---|
Molecular Weight |
296.11 g/mol |
IUPAC Name |
5-amino-1-(2,5-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H7Cl2N5O/c12-6-1-2-8(13)9(3-6)18-10-7(4-16-18)11(19)17(14)5-15-10/h1-5H,14H2 |
InChI Key |
ROGZTQNOWQNJRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C3=C(C=N2)C(=O)N(C=N3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.